molecular formula C10H9ClFNO3 B1366646 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid CAS No. 904810-52-2

4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

Cat. No. B1366646
M. Wt: 245.63 g/mol
InChI Key: IAXPBKWZXXEWQX-UHFFFAOYSA-N
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Description

“4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H9ClFNO3 . It is a solid substance and is considered hazardous .


Synthesis Analysis

The synthesis of similar compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular weight of “4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid” is 245.64 . The InChI code is 1S/C10H9ClFNO3/c11-6-1-2-8 (7 (12)5-6)13-9 (14)3-4-10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) .


Physical And Chemical Properties Analysis

“4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid” is a solid substance . It has a molecular weight of 245.64 . The InChI code is 1S/C10H9ClFNO3/c11-6-1-2-8 (7 (12)5-6)13-9 (14)3-4-10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) .

Scientific Research Applications

Crystallographic and Computational Studies

  • Single Crystal Inspection and DFT Study : The compound 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid (referred to as BFAOB in the study) has been analyzed using single crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) calculations. These studies reveal two distinct types of molecules in the crystal structure, highlighting significant hydrogen bonding and weak hydrogen bonding, which stabilize the crystal packing (Ashfaq et al., 2021).

Spectroscopic Analysis and Supramolecular Studies

  • Vibrational Spectroscopic Studies : In a related compound, the vibrational spectroscopic characteristics were examined, supported by DFT calculations. The study provides insights into the homomeric synthons, hydrogen bonding, and non-conventional interactions like CH⋯O and π-π stacking, offering a deeper understanding of the molecule's properties and interactions (Fernandes et al., 2017).

Molecular Docking and Nonlinear Optical Studies

  • Molecular Docking and Vibrational Studies : Computational methods like FT-IR, FT-Raman, and molecular docking have been employed to study derivatives of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. These studies highlight their potential as nonlinear optical materials and their interactions with biological targets, such as the Placenta growth factor (PIGF-1), indicating potential pharmacological importance (Vanasundari et al., 2018).

Synthesis Methods and Chemical Properties

  • Synthesis and Characterization : Research has focused on the synthesis of related compounds, like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, which are intermediates for biologically active anticancer drugs. The studies include optimizing synthesis methods and characterizing structures (Zhang et al., 2019).

Nonlinear Optical Applications and Crystal Structure Analysis

  • Nonlinear Optical Crystal Growth and Characterization : Research in the area of semi-organometallic nonlinear optical (NLO) crystals has included the study of derivatives of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. These studies involve crystal growth techniques, characterization, and assessments of their potential in NLO applications (Vinoth et al., 2020).

Safety And Hazards

This chemical is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-(4-chloro-2-fluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXPBKWZXXEWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424259
Record name 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

CAS RN

904810-52-2
Record name 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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